molecular formula C23H21ClN4O2 B15022714 2-chloro-N-[4-({(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide

2-chloro-N-[4-({(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide

Cat. No.: B15022714
M. Wt: 420.9 g/mol
InChI Key: PBJIPNAXEZYQFF-MFKUBSTISA-N
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Description

2-chloro-N-[4-({(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide is a complex organic compound with a molecular formula of C22H21ClN4O3S This compound is known for its unique structure, which includes a chlorinated benzamide group and a dimethylamino-substituted benzylidene hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-({(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide typically involves multiple steps. One common method starts with the chlorination of benzamide to introduce the chlorine atom. This is followed by the formation of the hydrazine derivative through a reaction with hydrazine hydrate. The final step involves the condensation of the hydrazine derivative with 4-(dimethylamino)benzaldehyde under acidic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-({(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-chloro-N-[4-({(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-({(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[4-({(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide is unique due to its specific structural features, such as the presence of both a chlorinated benzamide group and a dimethylamino-substituted benzylidene hydrazine moiety. These features contribute to its distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C23H21ClN4O2

Molecular Weight

420.9 g/mol

IUPAC Name

2-chloro-N-[4-[[(E)-[4-(dimethylamino)phenyl]methylideneamino]carbamoyl]phenyl]benzamide

InChI

InChI=1S/C23H21ClN4O2/c1-28(2)19-13-7-16(8-14-19)15-25-27-22(29)17-9-11-18(12-10-17)26-23(30)20-5-3-4-6-21(20)24/h3-15H,1-2H3,(H,26,30)(H,27,29)/b25-15+

InChI Key

PBJIPNAXEZYQFF-MFKUBSTISA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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